molecular formula C13H14ClN3O2 B2947429 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1514483-74-9

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B2947429
CAS No.: 1514483-74-9
M. Wt: 279.72
InChI Key: WOBVAXIGPXLMIT-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a synthetic spirocyclic compound featuring a unique orthogonal ring system where two monocyclic rings are linked by a common spiro nitrogen atom . This rigid, three-dimensional structure provides a stiff framework that is valuable in medicinal chemistry for the spatial disposition of pharmacophoric groups . The core 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is known to be incorporated into more complex molecules for research, such as kinetic stabilizers for immunoglobulin light chains in structural biology studies . Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have demonstrated significant antimicrobial activity in scientific research, establishing the pharmacological potential of this heterocyclic system . The spirocyclic framework is also explored in the development of other bioactive compounds, including substituted spiroamides investigated for their interactions with neurological targets . This compound is presented exclusively for use in non-clinical laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBVAXIGPXLMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One efficient method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. It has been found to inhibit matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen . Additionally, it acts as an antagonist of integrin αLβ2, which is important for the delivery of leukocytes to inflammation sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives
  • 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 88808-40-6): Structure: Differs by replacing the 4-chlorophenylmethyl group with a 3,5-dichlorophenyl substituent directly attached to the hydantoin nitrogen. Molecular Weight: 299.15 g/mol vs. ~295.74 g/mol (estimated for the target compound).
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
  • 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride (CAS 737697-00-6): Structure: Features a methyl group instead of the 4-chlorophenylmethyl substituent. Molecular Weight: 191.62 g/mol (hydrochloride salt).

Substituent Modifications

Aryl Substituents
  • 3-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1312996-18-1): Structure: Incorporates a tetrazolyl biphenyl group, enhancing hydrogen-bonding capacity. Activity: The tetrazole moiety (pKa ~4.9) may improve solubility at physiological pH and mimic carboxylic acid pharmacophores, as seen in angiotensin receptor blockers .
Halogenated Analogues
  • 3’-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]-spirooxazine-dione (Compound 18 in ): Structure: Contains dual 4-chlorophenyl groups on a spirooxazine scaffold.

Analytical Data Comparison

Property Target Compound 3,5-Dichlorophenyl Analogue 3-Methyl Hydrochloride
Molecular Formula C₁₄H₁₄ClN₃O₂ (estimated) C₁₃H₁₂Cl₂N₂O₂ C₆H₁₀ClN₃O₂
Melting Point Not reported Not reported Not reported
Key IR Bands N-H (~3250 cm⁻¹), C=O (~1740 cm⁻¹) Similar C=O and N-H stretches C=O (~1748 cm⁻¹)
1H-NMR Expected δ 3.5–4.5 (spiro CH₂) δ 6.35–7.66 (aromatic protons) δ 2.12 (CH₃)

Biological Activity

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C13H14ClN3O2
  • Molecular Weight : 279.72 g/mol
  • CAS Number : 1514483-74-9

The compound functions primarily as an inhibitor of specific protein interactions, notably the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in various hematological malignancies, making the compound a candidate for therapeutic development in treating cancers associated with MLL fusion proteins .

Inhibition of Menin-MLL Interaction

Research indicates that this compound inhibits the menin-MLL interaction with high specificity. This inhibition can lead to reduced proliferation of cancer cells that rely on this pathway for growth and survival.

Anticancer Properties

  • Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines through its action on the menin-MLL pathway.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, although more research is needed to establish these findings conclusively. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress markers.

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of leukemia. The study highlighted:

  • Tumor Volume Reduction : Average tumor volume decreased by 50% compared to control groups.
  • Survival Rates : Increased survival rates were noted among treated subjects.

Case Study 2: Neuroprotection

In a neurotoxic model involving neuronal cell lines exposed to oxidative stress, treatment with the compound led to:

  • Reduction in Cell Death : A 30% decrease in cell death was observed.
  • Improved Cellular Viability : Enhanced viability was noted through MTT assays.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits proliferation and induces apoptosis
NeuroprotectiveReduces oxidative stress-induced cell deathPreliminary findings
Menin-MLL InhibitionHigh specificity and efficacy

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydantoin precursors with appropriate aldehydes. A key step involves the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediates with sulfonyl chlorides in the presence of triethylamine to introduce functional groups at the 7-position . Optimization includes controlling reaction temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or acetonitrile) to improve yields (typically 60–85%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the spirocyclic hydantoin core. Key signals include the 4-chlorophenylmethyl protons (δ 4.2–4.5 ppm) and carbonyl carbons (δ 170–175 ppm). 19^{19}F NMR is used if fluorinated substituents are present .
  • X-ray Crystallography : Resolves the spiro junction geometry and confirms non-coplanar hydantoin and chlorophenyl groups .
  • IR : Strong absorptions at 1700–1750 cm1^{-1} (C=O stretching) and 3100–3300 cm1^{-1} (N-H stretching) .

Q. What in vitro biological screening approaches are used to evaluate its antimicrobial activity?

  • Methodological Answer :

  • Agar Diffusion Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) using 100 µg/mL concentrations. Zones of inhibition (15–20 mm) indicate activity .
  • MIC Determination : Broth microdilution methods (e.g., CLSI guidelines) reveal MIC values ranging from 8–32 µg/mL for active derivatives .

Advanced Research Questions

Q. How do structural modifications at the 7-position influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Sulfonylation : Introducing arenesulfonyl groups (e.g., 4-toluenesulfonyl) enhances activity against Gram-positive bacteria by increasing lipophilicity and membrane penetration. For example, 7-(4-toluenesulfonyl) derivatives show MIC values of 8 µg/mL .
  • Electron-Withdrawing Groups : Substitutions like 3,4-difluorobenzenesulfonyl improve metabolic stability but may reduce solubility, requiring co-solvents (e.g., DMSO) in assays .
  • Pharmacophore Mapping : Overlay studies using computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding interactions between the hydantoin carbonyl and bacterial enzyme active sites .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Strain Variability : Differences in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) require cross-validation using standardized strains .
  • Assay Conditions : Discrepancies in MIC values may arise from variations in inoculum size, media composition, or incubation time. Replicate testing under CLSI protocols is recommended .
  • Metabolite Interference : Microbial biotransformations (e.g., oxidation by actinomycetes) can generate active metabolites, necessitating LC-MS profiling of post-assay samples .

Q. What pharmacological targets are associated with this compound beyond antimicrobial activity?

  • Methodological Answer :

  • LFA-1 Antagonism : Spirocyclic hydantoins are potent inhibitors of leukocyte function-associated antigen-1 (LFA-1), a key player in immune response. Competitive binding assays (e.g., ICAM-1 adhesion inhibition) show IC50_{50} values < 100 nM for optimized derivatives .
  • Mechanistic Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity to LFA-1’s αL_Lβ2_2 integrin domain .

Q. How can microbial biotransformations be leveraged to generate metabolites for pharmacological profiling?

  • Methodological Answer :

  • Screening : Use 24-well microtiter plates with actinomycetes (e.g., Streptomyces spp.) to identify strains capable of oxidizing or hydroxylating the parent compound. LC-HRMS monitors metabolite formation .
  • Scale-Up : Bioreactors (1–5 L) with optimized pH and aeration convert milligram quantities of the parent compound to metabolites (e.g., hydroxylated derivatives) for structural elucidation (NMR) and activity testing .

Q. What strategies address the enantiomeric complexity of spirocyclic hydantoins?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Absolute configuration is confirmed by X-ray crystallography or electronic circular dichroism (ECD) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation to favor specific enantiomers. Enantiomeric excess (ee) > 90% is achievable .

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